molecular formula C15H15N3O2 B1322736 N-[4-(Acetylamino)phenyl]-3-aminobenzamide CAS No. 1016860-27-7

N-[4-(Acetylamino)phenyl]-3-aminobenzamide

Cat. No. B1322736
M. Wt: 269.3 g/mol
InChI Key: SWSQFYIDWSBGIT-UHFFFAOYSA-N
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Description

The compound "N-[4-(Acetylamino)phenyl]-3-aminobenzamide" is a chemical entity that can be associated with a variety of chemical and biological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into related compounds and their syntheses, molecular structures, and potential biological activities. For instance, compounds with acetylamino groups and benzamide structures are often explored for their potential as biological agents or for their interesting chemical properties .

Synthesis Analysis

The synthesis of related compounds often involves multi-step organic reactions, starting from various precursors. For example, the synthesis of enantiopure cyclopentene derivatives with an N-acetylamino group involves a single electron-transfer reduction and thermolysis, leading to high yields and diastereoselectivity . Similarly, the synthesis of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives includes the introduction of N,N-dialkylaminoethoxy/propoxy moieties, indicating a complex synthetic route that could be analogous to the synthesis of "N-[4-(Acetylamino)phenyl]-3-aminobenzamide" .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic methods and X-ray diffraction, revealing details such as dihedral angles and hydrogen bonding interactions . For instance, the crystal structure of 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid is stabilized by hydrogen-bonded dimers, which is a common feature in the solid-state structures of benzamide compounds .

Chemical Reactions Analysis

The chemical reactivity of benzamide derivatives can be influenced by their substituents. For example, the presence of an acetylamino group can affect the electron distribution within the molecule, potentially altering its reactivity in various chemical reactions . The introduction of N-phenyl substitutions in aminostilbenes leads to significant changes in photochemical behavior, which could be relevant for the study of "N-[4-(Acetylamino)phenyl]-3-aminobenzamide" .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of acetylamino and benzamide groups can confer specific properties that are crucial for their potential applications. For example, the fluorescence enhancement observed in N-phenyl substituted aminostilbenes suggests that similar compounds could exhibit unique optical properties . Additionally, the biological activity of these compounds, such as acetylcholinesterase inhibition, is closely related to their chemical properties .

Scientific Research Applications

Anticonvulsant Applications

N-[4-(Acetylamino)phenyl]-3-aminobenzamide and its analogs have been studied for their anticonvulsant properties. One study focused on the anticonvulsant screening of similar N-(substituted)-4-aminobenzamides, which showed that certain analogs, after undergoing metabolic N-acetylation, resulted in derivatives like 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide. These compounds demonstrated significant anticonvulsant activity against seizures induced in rats, indicating the potential of N-[4-(Acetylamino)phenyl]-3-aminobenzamide in epilepsy and seizure management (Afolabi & Okolie, 2013).

Histone Deacetylase Inhibition

Histone deacetylase (HDAC) inhibitors are important in cancer research due to their ability to regulate gene expression. N-Acylhydrazone derivatives, similar to N-[4-(Acetylamino)phenyl]-3-aminobenzamide, have shown potent inhibition of HDAC6/8. These compounds have demonstrated significant effects on cell migration and antiproliferative activity, suggesting their therapeutic potential in cancer treatment (Rodrigues et al., 2016).

Chemical Synthesis and Modification

The compound has been involved in studies related to chemical synthesis and modification. One such study explored the base-catalyzed cyclization of substituted benzamides, leading to quinazolinone derivatives. This research provides insights into the kinetics and mechanisms of reactions involving N-[4-(Acetylamino)phenyl]-3-aminobenzamide, contributing to the development of novel synthetic methods in organic chemistry (Hanusek et al., 2002).

Antibacterial Evaluation

Some benzamide derivatives have been evaluated for their antibacterial properties. Although not directly involving N-[4-(Acetylamino)phenyl]-3-aminobenzamide, these studies on similar compounds suggest the potential of such derivatives in developing new antibacterial agents (Ravichandiran et al., 2015).

Modulation of Histone Acetylation

In cancer therapeutics, modulation of histone acetylation is a significant area of research. N-Acetyldinaline, a compound structurally similar to N-[4-(Acetylamino)phenyl]-3-aminobenzamide, was studied for its effect on histone hyperacetylation in colon carcinoma cells. This study highlights the role of such compounds in altering histone acetylation, thus influencing gene expression in cancer cells (Kraker et al., 2003).

properties

IUPAC Name

N-(4-acetamidophenyl)-3-aminobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O2/c1-10(19)17-13-5-7-14(8-6-13)18-15(20)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSQFYIDWSBGIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Acetylamino)phenyl]-3-aminobenzamide

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